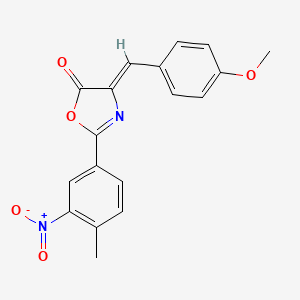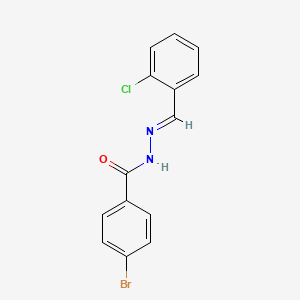![molecular formula C22H16N2O5S2 B11697117 (5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697117.png)
(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-Methyl-4-nitrophenyl)furan-2-YL]methyliden}-2-sulfanyliden-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Thiazolidinonring, eine Methoxyphenylgruppe und eine Nitrophenyl-Furan-Einheit umfasst
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-Methyl-4-nitrophenyl)furan-2-YL]methyliden}-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Herstellung des Thiazolidinonrings, gefolgt von der Einführung der Methoxyphenyl- und Nitrophenyl-Furan-Gruppen durch Kondensationsreaktionen. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren, spezifischen Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess würde auf Effizienz, Wirtschaftlichkeit und Sicherheit optimiert sein. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und fortschrittlichen Reinigungstechniken zur Isolierung des Endprodukts umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-Methyl-4-nitrophenyl)furan-2-YL]methyliden}-2-sulfanyliden-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe angreifen und sie in ein Amin umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion, beinhalten aber typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal Katalysatoren, um die Reaktionen zu erleichtern.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen vom spezifischen Reaktionsweg ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone liefern, während die Reduktion der Nitrogruppe ein Amin-Derivat erzeugen würde. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu einer Vielfalt von Produkten führt.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-Methyl-4-nitrophenyl)furan-2-YL]methyliden}-2-sulfanyliden-1,3-thiazolidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese und als Vorstufe für komplexere Moleküle verwendet.
Biologie: Die biologische Aktivität der Verbindung wird auf potenzielle therapeutische Anwendungen untersucht, darunter antimikrobielle und Antikrebswirkungen.
Medizin: Die Forschung läuft, um ihr Potenzial als Arzneimittelkandidat aufgrund ihrer einzigartigen Struktur und biologischen Aktivität zu untersuchen.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere oder Beschichtungen, verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-Methyl-4-nitrophenyl)furan-2-YL]methyliden}-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structure and biological activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamid
- 2-Fluorodeschloroketamin
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich (5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-Methyl-4-nitrophenyl)furan-2-YL]methyliden}-2-sulfanyliden-1,3-thiazolidin-4-on durch seine einzigartige Kombination von funktionellen Gruppen und die daraus resultierenden chemischen und biologischen Eigenschaften aus
Eigenschaften
Molekularformel |
C22H16N2O5S2 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(5Z)-3-(4-methoxyphenyl)-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N2O5S2/c1-13-11-14(3-9-18(13)24(26)27)19-10-8-17(29-19)12-20-21(25)23(22(30)31-20)15-4-6-16(28-2)7-5-15/h3-12H,1-2H3/b20-12- |
InChI-Schlüssel |
NDBGTPYFGIVVFT-NDENLUEZSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11697055.png)
![Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-](/img/structure/B11697056.png)
![N'-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697059.png)
![[(E)-octylideneamino]thiourea](/img/structure/B11697064.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)

![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697079.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)

![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697103.png)
![1,2-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11697105.png)
